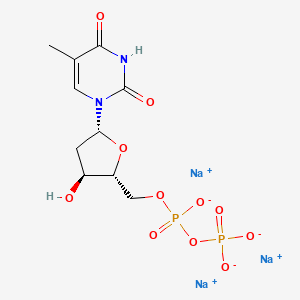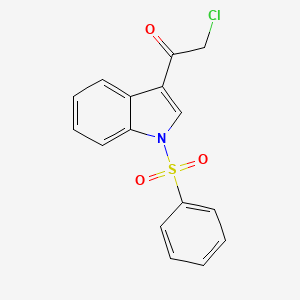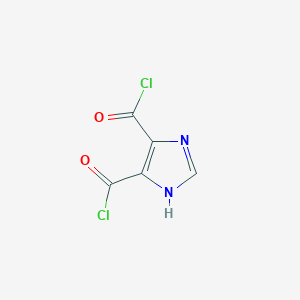
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H21NO2 and a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is represented by the SMILES string: CC1CCCC(N1CCC(=O)OC)C . This string represents a 2D structure of the molecule, where ‘C’ stands for carbon atoms, ‘N’ for nitrogen, ‘O’ for oxygen, and parentheses are used to indicate branching in the structure.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
A study synthesized a library of new piperazinamides as potential hybrid anticonvulsants, combining chemical fragments of known antiepileptic drugs. These compounds demonstrated broad spectra of anticonvulsant activity in preclinical seizure models, with one showing a safety profile comparable to or better than clinically relevant antiepileptic drugs. This research highlights the potential for developing new treatments for epilepsy and pain management (Kamiński et al., 2016).
Thermochemistry of Methylpiperidines
An investigation into the stability and conformational behavior of the piperidine ring when substituted with methyl groups revealed insights into the thermochemical properties of methylpiperidines. This study contributes to a deeper understanding of the structural influences on the stability of organic compounds (Ribeiro da Silva et al., 2006).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of dimethyl 2-(methoxymethylene) pentanedioates and their conversion to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates has been reported. These pyrimidine derivatives represent open-chain analogues of pyrido[2,3-d]pyrimidines, indicating potential biological activities (Berzosa et al., 2011).
Corrosion Inhibitors for Steel
Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives have been synthesized and found to be highly effective as corrosion inhibitors for C38 steel in hydrochloric acid solutions. This application is crucial for extending the lifespan of metal structures and reducing maintenance costs (Missoum et al., 2013).
Organometallic Complexes
A study on the synthesis of low-valent aminopyridinato chromium methyl complexes via reductive alkylation and oxidative addition offers insights into organometallic chemistry. These complexes have implications for the development of new catalysts and materials with unique properties (Noor et al., 2015).
Eigenschaften
IUPAC Name |
methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQTYMJDRTYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264740 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
CAS RN |
16490-92-9 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)












